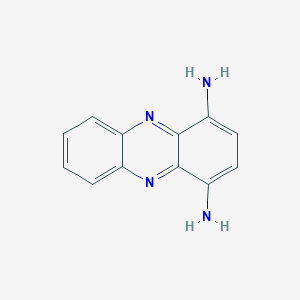

Phenazine-1,4-diamine

Description

Overview of the Phenazine (B1670421) Scaffold in Academic Research

Phenazines are a class of nitrogen-containing heterocyclic compounds characterized by a dibenzo-annulated pyrazine (B50134) ring. wikipedia.org This core structure, a pyrazine ring with two fused benzene (B151609) rings, provides a planar and aromatic system that is the foundation for a vast array of derivatives. wikipedia.orgmdpi.com To date, over 100 naturally occurring phenazine compounds have been identified, and more than 6,000 have been synthesized in the laboratory. mdpi.comresearchgate.net

The phenazine scaffold is considered a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. rroij.com These activities include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comrroij.commdpi.com The versatility of the phenazine core is attributed to its redox and fluorescent properties, which can be modulated by the type and position of various functional groups. mdpi.com

Naturally, phenazines are produced as secondary metabolites by a variety of microorganisms, particularly from the genera Pseudomonas and Streptomyces. mdpi.commdpi.com In these organisms, phenazines can play a role in microbial competition and survival. rroij.com For instance, phenazine-1-carboxylic acid, a well-known natural phenazine, is involved in the biological control of certain plant pathogens. acs.org The biosynthesis of the phenazine scaffold originates from the shikimic acid pathway. wikipedia.org

In synthetic chemistry, the phenazine ring system is a target of interest due to its presence in various dyestuffs, such as toluylene red and safranines. wikipedia.org Classical methods for phenazine synthesis include the Wohl-Aue reaction, which involves the reaction of nitrobenzene (B124822) and aniline. wikipedia.org More contemporary methods focus on developing efficient and environmentally friendly synthetic routes. rasayanjournal.co.inresearchgate.net The planar nature of the phenazine scaffold also facilitates π-π stacking interactions, a property exploited in materials science. smolecule.com

Significance of Diaminophenazine Structures in Research

The introduction of amino groups onto the phenazine scaffold, creating diaminophenazines, significantly influences the chemical and electronic properties of the parent molecule. These amino groups act as electron-donating substituents, which can enhance the reactivity of the phenazine system towards electrophilic substitution. thieme-connect.de The position of the amino groups on the phenazine ring is crucial in determining the specific properties and potential applications of the resulting diaminophenazine isomer.

Diaminophenazine structures are of considerable interest in various research fields. For example, some diaminophenazine derivatives have been investigated for their potential as antimicrobial and anticancer agents. ontosight.ai The presence of amino groups allows these compounds to participate in a variety of biochemical reactions and interact with biological macromolecules like DNA. ontosight.ai

In the realm of materials science, the unique electronic properties of diaminophenazines make them valuable components. The interplay between the electron-rich amino groups and the electron-deficient phenazine core can be harnessed in the development of novel materials. smolecule.com For instance, some diaminophenazines are explored as precursors for polymers with interesting electrical conductivity, potentially useful in electronics and energy storage applications. smolecule.com Furthermore, their ability to form stable complexes with metal ions makes them suitable for applications in sensor technology and catalysis. chemimpex.com

The synthesis of diaminophenazines can be achieved through various organic reactions. One common approach involves the condensation of ortho-diamines with ortho-quinones. rasayanjournal.co.in Researchers are continuously exploring new and more efficient synthetic methodologies to access a wider range of diaminophenazine derivatives with tailored properties.

Scope and Research Trajectories for Phenazine-1,4-diamine

This compound is a specific isomer within the diaminophenazine family, distinguished by the placement of its two amino groups at the 1 and 4 positions of the phenazine ring system. This particular arrangement of functional groups imparts a unique set of properties and directs its research applications.

Current research on this compound is multifaceted. One significant area of investigation is its potential as a building block in the synthesis of more complex molecules. The reactive amine groups provide handles for further chemical modifications, allowing for the creation of a library of derivatives with potentially enhanced biological activities or material properties.

In the field of materials science, the structural and electronic characteristics of this compound are being explored. Its planar structure and the presence of both electron-donating amino groups and an electron-accepting phenazine core make it a candidate for applications in organic electronics. The potential for π-π stacking and hydrogen bonding interactions also suggests its utility in the design of supramolecular assemblies and functional materials.

While the broader class of diaminophenazines has shown promise in biological applications, the specific research trajectories for this compound are still evolving. Future research is likely to focus on a more detailed investigation of its biological profile, including its interactions with specific cellular targets. Furthermore, the development of sustainable and scalable synthetic routes to this compound and its derivatives will be crucial for enabling its broader application in various scientific and technological fields.

Structure

3D Structure

Properties

Molecular Formula |

C12H10N4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

phenazine-1,4-diamine |

InChI |

InChI=1S/C12H10N4/c13-7-5-6-8(14)12-11(7)15-9-3-1-2-4-10(9)16-12/h1-6H,13-14H2 |

InChI Key |

HZROQHQHUDWHFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=CC=C(C3=N2)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Phenazine 1,4 Diamine

Classical and Contemporary Synthesis Routes for Phenazine-1,4-diamine and its Analogues

The synthesis of the phenazine (B1670421) scaffold can be achieved through various methodologies, ranging from historical name reactions to modern catalytic systems. These methods often involve the formation of the central pyrazine (B50134) ring by connecting two benzene (B151609) rings.

Oxidative Condensation Approaches

Oxidative condensation is a prominent strategy for synthesizing phenazines. This approach typically involves the reaction of ortho-diamines with ortho-quinones or the self-condensation of substituted anilines in the presence of an oxidizing agent. wikipedia.orgrasayanjournal.co.in

A classic example is the reaction of o-phenylenediamine (B120857) with an oxidizing agent like ferric chloride to produce 2,3-diaminophenazine. wikipedia.org More contemporary methods have focused on developing milder and more efficient oxidizing systems. For instance, silver carbonate on celite has been employed as a mild oxidizing agent for the oxidative condensation of electron-rich amines to form both symmetrical and unsymmetrical phenazines. mdpi.com Another approach involves the use of potassium persulfate (K₂S₂O₈) for the one-pot synthesis of phenazine derivatives from 2-naphthols and 1,2-diaminobenzenes, proceeding through an intermediate 1,2-naphthoquinone. ias.ac.in

| Oxidizing Agent | Reactants | Product | Yield | Reference |

| Ferric chloride | o-phenylenediamine | 2,3-Diaminophenazine | - | wikipedia.org |

| Silver carbonate on celite | N¹,N¹-dimethylbenzene-1,4-diamine and 8-(alkyl)-2-methylquinolin-5-amines | Unsymmetrical phenazines | Moderate | mdpi.com |

| K₂S₂O₈ | 2-Naphthols and 1,2-diaminobenzenes | Substituted phenazine derivatives | Good to excellent | ias.ac.in |

| PbCl₂ | o-phenylenediamines and 1,2-dicarbonyl compounds | Dibenzo phenazine derivatives | - | researchgate.net |

Reductive Cyclization Protocols

Reductive cyclization offers an alternative pathway to phenazines, often starting from 2-nitrodiphenylamine (B16788) derivatives. ias.ac.in This method involves an intramolecular cyclization under reducing conditions to form the phenazine ring system. While effective, this route can be limited by the availability of the starting materials and the reaction conditions required for the reduction. A notable example is the synthesis of 1,2-diaminophenazine, which can be prepared and subsequently purified. cdnsciencepub.com

One-Pot Multi-Component Synthetic Protocols

One-pot multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex phenazine derivatives. researchgate.nettandfonline.com These reactions combine multiple starting materials in a single reaction vessel to construct the target molecule, often with high atom economy and operational simplicity. tubitak.gov.tr

Several MCRs have been developed for the synthesis of benzo[a]phenazine (B1654389) derivatives. For example, a one-pot, four-component reaction of 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, aromatic aldehydes, and 1,3-indandione (B147059) has been reported. researchgate.net Another efficient protocol involves the reaction of 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, benzaldehydes, and 6-amino-1,3-dimethyluracil (B104193) in the presence of an acid catalyst. tubitak.gov.tr Microwave-assisted organic synthesis has also been utilized to accelerate these reactions and improve yields. tandfonline.comtubitak.gov.tr

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Four-component | 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, aromatic aldehydes, 1,3-indandione | Oxalic acid, EtOH/H₂O, reflux | 16-(aryl)benzo[a]indeno[2′,1′:5,6]pyrano[2,3-c]phenazin-15(16H)-one derivatives | researchgate.net |

| Four-component | 2-hydroxy-1,4-naphthoquinone, benzene-1,2-diamines, benzaldehydes, 6-amino-1,3-dimethyluracil | p-TSA, solvent-free/microwave | Polyfunctionalized benzo[a]pyrimido[5',4':5,6] pyrido[2,3-c]phenazine derivatives | tubitak.gov.tr |

| Four-component | 2-hydroxy-1,4-naphthaquinone, o-phenylenediamines, malononitrile, aldehydes/isatins | DBU, aqueous ethanol (B145695), reflux | Benzo[a]pyrano[2,3-c]- phenazines and Spiro[benzo[a]pyrano[2,3-c]phenazine-1,3'-indoline] derivatives | benthamscience.com |

Regioselective Synthesis of Substituted this compound Derivatives

The ability to control the position of substituents on the phenazine core is critical for fine-tuning the properties of these compounds. Regioselective synthesis allows for the preparation of specific isomers that might not be accessible through classical methods.

Control of Functionalization at the Phenazine Core

Achieving regioselectivity in the synthesis of substituted phenazines often relies on modern catalytic cross-coupling reactions and carefully designed starting materials. The Buchwald-Hartwig amination has proven to be a valuable tool for the regioselective synthesis of phenazines. nih.govclockss.org This palladium-catalyzed reaction allows for the coupling of anilines with aryl halides, enabling the construction of unsymmetrically substituted phenazines. By using bromoanilines with different electronic properties, it is possible to control the reaction sequence and obtain specific isomers in good yields. clockss.org

Another strategy involves the condensation of non-symmetrically substituted o-phenylenediamines with o-quinones. nih.gov The substituents on the diamine direct the cyclization to a specific position, affording a single isomer. For example, the synthesis of 2,3,7,8-tetraalkoxyphenazines has been achieved with high regioselectivity using this approach. nih.gov

Selective Amine Functionalization Strategies

Once the this compound core is synthesized, selective functionalization of the amino groups can lead to a wide range of derivatives with tailored properties. The differing reactivity of the two amino groups can be exploited for selective reactions. For instance, in some phenazine derivatives, one amino group may be more nucleophilic or sterically accessible than the other, allowing for selective acylation, alkylation, or other modifications.

Recent advancements have focused on developing methods for the divergent synthesis of primary, secondary, and tertiary amines from readily available starting materials. rsc.org While not specific to this compound, these strategies, which involve the cleavage of triazines and site-selective functionalization, could potentially be adapted for the selective modification of the amino groups on the phenazine scaffold. rsc.org The development of innovative routes to 1,2-diamines, such as through [3+2] cycloadditions, also provides building blocks that could be used to construct phenazine systems with pre-defined amine functionalities. acs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of phenazine structures, including this compound, is increasingly guided by the principles of green chemistry, which advocate for the reduction of hazardous substances, energy consumption, and waste. researchgate.net Modern approaches such as solvent-free reactions, microwave and ultrasound assistance, and photocatalysis are being implemented to create more sustainable and efficient synthetic pathways for phenazine and its derivatives. researchgate.net

A key objective in green chemistry is the elimination of volatile and toxic organic solvents. Solvent-free, or solid-state, synthesis represents a significant advancement in this area. Research has demonstrated the synthesis of various phenazines through the Schiff base condensation of o-quinones and ortho-diamines under solvent-free conditions. rasayanjournal.co.in This method often involves simply heating a mixture of the powdered reactants, sometimes with a drop of acetic acid to moisten the medium, leading to the formation of the phenazine product in a few hours. rasayanjournal.co.in

Furthermore, catalyst-free systems are being developed to reduce reliance on potentially toxic or expensive catalysts. Studies have shown that the synthesis of certain phenazine derivatives, such as benzo[a] acs.orgrsc.orgoxazino[6,5-c]phenazines, can be achieved through a four-component domino protocol in water without any catalyst. researchgate.net Similarly, imidazole (B134444) phenazine derivatives have been synthesized in ethanol under reflux conditions in a catalyst-free process. nih.gov These methods highlight the potential for creating complex phenazine structures through inherently simpler and cleaner reaction designs. researchgate.netnih.gov

Table 1: Solvent-Free and Catalyst-Free Synthesis of Phenazine Derivatives

| Methodology | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Solid-State Synthesis | o-quinones and ortho-diamines | Heating fine powders at 35°C for 2-4 hours under inert gas | Solvent-free, simple procedure | rasayanjournal.co.in |

| Catalyst-Free Domino Protocol | 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, naphthols | Reaction performed in water | Environmentally benign, avoids catalysts | researchgate.net |

| Catalyst-Free Condensation | 2,3-diaminophenazine, aldehydes | Reflux in ethanol | Utilizes a green solvent, catalyst-free | nih.gov |

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant reductions in reaction times, improved product yields, and often cleaner reactions compared to conventional heating methods. tubitak.gov.tr The synthesis of the phenazine core and its derivatives has benefited greatly from this technology.

For instance, the one-pot, four-component synthesis of novel benzo[a]pyrimido[5',4':5,6]pyrido[2,3-c]phenazine derivatives has been efficiently carried out under solvent-free microwave irradiation. tubitak.gov.tr The initial step, forming the benzo[a]phenazine intermediate from 2-hydroxynaphthalene-1,4-dione and benzene-1,2-diamine, is completed in under six minutes. tubitak.gov.tr This rapid, solventless approach exemplifies the efficiency of microwave heating. tubitak.gov.trtandfonline.com Other studies report the synthesis of various fused phenazine heterocycles, such as benzo[a]furo[2,3-c]phenazines, using microwave irradiation, which drastically shortens reaction times while maintaining high yields. researchgate.nettandfonline.com

Table 2: Microwave-Assisted Synthesis of Phenazine Derivatives

| Phenazine Derivative | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzo[a]pyrimido[5',4':5,6]pyrido[2,3-c]phenazine | 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, arylaldehyde, 6-amino-1,3-dimethyluracil | Solvent-free, p-TSA catalyst, 300 W, 100°C | High yields | tubitak.gov.tr |

| Benzo[a]furo[2,3-c]phenazine | 2-hydroxynaphthalene-1,4-dione, arylglyoxal, indoles | Solvent-free, H₃PW₁₂O₄₀@Fe₃O₄-ZnO catalyst, 300 W, 100°C | Moderate to good yields | tandfonline.com |

| Benzo[a]chromeno[2,3-c]phenazine | 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, naphthols | EtOH/H₂O, DABCO catalyst, 300 W, 100°C | High yields | tubitak.gov.tr |

Ultrasound irradiation provides an alternative energy source that promotes chemical reactions through acoustic cavitation. This technique is valued for its mild reaction conditions, short reaction times, and high yields, making it a valuable tool in green synthesis. researchgate.net The synthesis of phenazines has been successfully achieved using this method.

An environmentally friendly protocol for synthesizing benzophenazines involves the reaction of lawsone (2-hydroxy-1,4-naphthoquinone) with 1,2-benzenediamines under ultrasound irradiation in an aqueous medium at room temperature. researchgate.netresearchgate.net This method yields the desired products in 20-24 minutes with excellent yields (96-98%), a significant improvement over the conventional method of refluxing in glacial acetic acid for 2 hours, which gives a lower yield (89%). researchgate.net The use of water as a solvent and ambient temperature further enhances the green credentials of this approach. researchgate.netresearchgate.net

Table 3: Ultrasound-Assisted Synthesis of Phenazine Derivatives

| Phenazine Derivative | Reactants | Conditions | Yield | Time | Reference |

|---|---|---|---|---|---|

| Benzophenazines | Lawsone, 1,2-benzenediamines | Aqueous media, 27°C, ultrasound irradiation | 96-98% | 20-24 min | researchgate.net |

| Phenylamino-1,4-naphthoquinones | Naphthoquinone, anilines | Ultrasound irradiation | Good yields | Shorter than conventional methods | researchgate.net |

Photocatalysis utilizes light to initiate chemical reactions, often under very mild conditions, and represents a highly sustainable synthetic strategy. Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for constructing complex organic molecules.

An efficient, one-step procedure for synthesizing substituted phenazines involves the reaction of commercially available ortho-substituted aromatic amines in water at room temperature. acs.org This transformation is mediated by visible light and uses Eosin Y as an organic photoredox catalyst, achieving yields of 80% or higher. acs.org This method avoids harsh reagents and high temperatures, aligning perfectly with green chemistry principles. acs.org In a related area of research, novel dihydrophenazine derivatives have themselves been synthesized and employed as potent organo-photocatalysts, demonstrating the versatile role of the phenazine scaffold in sustainable chemistry. rsc.orgrsc.org

Table 4: Photocatalytic Synthesis of Phenazine Derivatives

| Methodology | Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Visible-Light Photoredox Catalysis | ortho-substituted aromatic amines | Eosin Y catalyst, visible light, water, room temperature | Sustainable, one-step, high yield (≥80%) | acs.org |

Advanced Synthetic Strategies for this compound Derivatives

The functionalization of the core this compound structure is crucial for tuning its chemical and physical properties for various applications. Advanced synthetic strategies, particularly those involving transition metal catalysis, offer powerful and precise tools for creating a diverse range of derivatives.

Transition metal-catalyzed cross-coupling reactions are among the most important and versatile methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in modern organic synthesis. eie.grnih.gov Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, which typically employ palladium, copper, or nickel catalysts, enable the introduction of a wide array of functional groups onto a heterocyclic scaffold like this compound. eie.grnih.gov

For example, a palladium-catalyzed intramolecular Fujiwara-Hydroarylation has been described for the synthesis of benzo[a]phenazine derivatives, demonstrating the power of these catalysts to facilitate complex C-H activation and C-C bond formation to build fused ring systems. acs.org While specific examples for derivatizing this compound are not extensively detailed, the general strategy would involve first introducing a leaving group (e.g., a halogen) onto the phenazine ring. This halogenated phenazine could then serve as a substrate in various cross-coupling reactions to attach aryl, alkyl, alkynyl, or amino groups, thereby generating a library of novel this compound derivatives.

Table 5: Application of Transition Metal-Catalyzed Reactions for Phenazine Derivatization

| Reaction Name | Catalyst (Typical) | Bond Formed | Potential Application for this compound |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | C-C (Aryl-Aryl) | Coupling of a halo-phenazine with an aryl boronic acid |

| Heck Coupling | Palladium | C-C (Aryl-Alkenyl) | Coupling of a halo-phenazine with an alkene |

| Sonogashira Coupling | Palladium/Copper | C-C (Aryl-Alkynyl) | Coupling of a halo-phenazine with a terminal alkyne |

| Buchwald-Hartwig Amination | Palladium | C-N (Aryl-Amine) | Coupling of a halo-phenazine with an amine |

Biocatalytic and Enzymatic Synthesis of Phenazine Derivatives

The biosynthesis of phenazine compounds is a well-documented process in various bacteria, offering a green and sustainable alternative to chemical synthesis methods that often involve harsh conditions and toxic byproducts. acs.org Microorganisms, particularly from the genera Pseudomonas, Streptomyces, and Burkholderia, are known producers of a wide array of phenazine derivatives. nih.gov These natural processes, along with isolated enzymatic reactions and whole-cell biotransformation systems, provide powerful tools for creating both natural and novel phenazine structures.

The foundational pathway for nearly all microbial phenazines begins with the shikimic acid pathway, utilizing chorismate as a key precursor. acs.orgpnas.org A conserved set of core biosynthesis genes, typically organized in the phzABCDEFG operon, encodes the enzymes responsible for converting chorismate into the primary phenazine scaffolds. elifesciences.orgasm.org In Pseudomonas species, this core pathway leads to the formation of phenazine-1-carboxylic acid (PCA), while in many other bacteria, the product is phenazine-1,6-dicarboxylic acid (PDC). elifesciences.orgasm.org

From these central precursors, a diverse family of over 100 natural phenazine compounds is generated through the action of various modifying enzymes. plos.org These enzymes, often encoded by auxiliary genes flanking the core phz operon, introduce different functional groups to the phenazine tricycle, which significantly influences their biological activity. asm.orgresearchgate.net This enzymatic "toolbox" includes hydroxylases, methyltransferases, and aminotransferases, which catalyze specific structural modifications. For instance, in Pseudomonas aeruginosa, the enzyme PhzH converts PCA into phenazine-1-carboxamide (B1678076) (PCN), while the combined action of PhzM (a methyltransferase) and PhzS (a hydroxylase) transforms PCA into pyocyanin (B1662382). researchgate.netfrontiersin.org Similarly, the enzyme PhzO is responsible for hydroxylating PCA to produce 2-hydroxyphenazine. frontiersin.orgnih.gov

Recent research has expanded beyond natural pathways, exploring the use of isolated enzymes for specific transformations. A notable development is the enzymatic dimerization of substituted aromatic amines to form the phenazine core. In one study, a multicopper oxidase laccase from Bacillus subtilis was successfully utilized to catalyze the "head-to-tail" dimerization of ortho-phenylenediamines and substituted para-phenylenediamines. acs.org This reaction yielded substituted phenazines such as 2,3-diaminophenazine, providing an efficient and environmentally friendly enzymatic route for the synthesis of diaminophenazines. acs.org This approach highlights a viable biocatalytic strategy for producing phenazines with specific diamine substitutions.

Whole-cell biocatalysis represents another powerful strategy for synthesizing phenazine derivatives. This method uses entire microbial cells as self-contained catalysts, avoiding the need for complex enzyme purification. For example, the filamentous fungus Aspergillus sclerotiorum has been used for the whole-cell biotransformation of phenazine-1-carboxylic acid (PCA). mdpi.com Under optimized conditions, including a PCA concentration of 1120 mg/L and a dry cell weight of 15 g/L, this system achieved a 94% conversion of PCA into 3-hydroxy-phenazine-1-carboxylic acid, yielding 1060 mg/L of the product after 60 hours. mdpi.com This demonstrates the potential of using whole-cell systems for efficient and high-yield production of modified phenazine compounds.

Interactive Data Tables

Table 1: Key Enzymes in the Synthesis of Phenazine Derivatives

| Enzyme(s) | Source Organism (Example) | Function | Substrate(s) | Product(s) | Citation |

| PhzA-G | Pseudomonas fluorescens | Core phenazine scaffold synthesis | Chorismic acid | Phenazine-1-carboxylic acid (PCA) | pnas.orgelifesciences.org |

| PhzH | Pseudomonas aeruginosa | Amidation | Phenazine-1-carboxylic acid (PCA) | Phenazine-1-carboxamide (PCN) | plos.orgresearchgate.net |

| PhzM & PhzS | Pseudomonas aeruginosa | N-methylation and hydroxylation | Phenazine-1-carboxylic acid (PCA) | Pyocyanin | researchgate.netresearchgate.net |

| PhzO | Pseudomonas chlororaphis | Hydroxylation & spontaneous decarboxylation | Phenazine-1-carboxylic acid (PCA) | 2-hydroxyphenazine (2-OH-PHZ) | frontiersin.orgnih.gov |

| LaPhzM | Lysobacter antibioticus | O-methylation | Dihydroxy-containing phenazines | Methoxy-phenazine derivatives (e.g., Myxin) | acs.orgnih.gov |

| Laccase | Bacillus subtilis | Oxidative dimerization | Substituted phenylenediamines | Substituted diaminophenazines | acs.org |

Table 2: Example of Whole-Cell Biotransformation for Phenazine Derivative Synthesis

| Biocatalyst | Substrate | Product | Conversion Efficiency | Final Product Concentration | Citation |

| Aspergillus sclerotiorum (whole cells) | Phenazine-1-carboxylic acid (PCA) | 3-hydroxy-phenazine-1-carboxylic acid | 94% | 1060 mg/L | mdpi.com |

Advanced Spectroscopic Characterization of Phenazine 1,4 Diamine and Its Derivatives

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies of Phenazine-1,4-diamine

The UV-Vis absorption spectrum of a molecule provides fundamental insights into its electronic structure and the energy required to promote electrons to higher energy orbitals. For amino-substituted phenazines, the spectrum is characterized by distinct absorption bands corresponding to specific electronic transitions within the chromophore.

Electronic Transitions and Chromophore Analysis

The chromophore of this compound consists of the extended π-conjugated system of the phenazine (B1670421) nucleus, modified by the strong electron-donating effects of the two amino groups. The absorption spectra of such compounds typically display two main regions of interest.

π → π* Transitions: High-energy absorption bands, usually found in the ultraviolet region (around 250-300 nm), are attributed to π → π* transitions. These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For the closely related isomer 2,3-diaminophenazine (DAP), a characteristic absorption peak is observed at approximately 258 nm in methanol, which is assigned to this type of benzene-ring electronic transition. mdpi.com

n → π* and Intramolecular Charge Transfer (ICT) Transitions: A second, lower-energy band is typically observed in the visible region (around 400-500 nm). This band can be ascribed to either an n → π* transition, involving the promotion of an electron from a non-bonding orbital (on the nitrogen atoms) to a π* antibonding orbital, or, more significantly in this molecule, an Intramolecular Charge Transfer (ICT) transition. mdpi.com The amino groups act as strong electron donors (D) and the phenazine core acts as an electron acceptor (A), creating a D-A-D system. Upon absorption of light, an electron is effectively transferred from the amino groups to the phenazine ring, resulting in a charge-separated excited state. This ICT character is responsible for the intense color of the compound and its sensitivity to the chemical environment. arkat-usa.org For DAP, this prominent absorption band is reported between 420 nm and 451 nm depending on the solvent and experimental conditions. mdpi.comresearchgate.netresearchgate.net

Theoretical calculations on DAP support these assignments, showing that the HOMO-LUMO energy gap corresponds well with the observed long-wavelength absorption maximum, and that charge is delocalized from the electron-donating amino groups to the phenazine ring upon excitation. arkat-usa.org

| Compound | Solvent | λmax (nm) | Assigned Transition | Reference |

|---|---|---|---|---|

| 2,3-Diaminophenazine | Methanol | 258 | π → π | mdpi.com |

| 2,3-Diaminophenazine | Methanol | 426 | n → π / ICT | mdpi.com |

| 2,3-Diaminophenazine | Ethanol (B145695) | 419 | ICT | arkat-usa.org |

Solvatochromic and Halochromic Effects on UV-Vis Spectra

The electronic transitions of this compound, particularly the ICT band, are expected to be highly sensitive to the surrounding environment, leading to solvatochromic (solvent-dependent) and halochromic (pH-dependent) effects.

Solvatochromism: This phenomenon describes the change in the position, intensity, and shape of absorption bands with a change in solvent polarity. nih.gov For molecules with a significant ICT character, an increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state. This stabilization reduces the energy gap for the electronic transition, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. Studies on various phenazine derivatives confirm this behavior. For instance, 2,3,7,8-tetraguanidino-substituted phenazine shows absorption that is strongly dependent on the solvent. rsc.org This sensitivity makes such dyes useful as probes for local solvent environments. nih.govnih.gov

Halochromism: The presence of basic nitrogen atoms in both the pyrazine (B50134) ring and the amino substituents makes the absorption spectrum of this compound sensitive to pH. Protonation of these nitrogen atoms can significantly alter the electronic structure of the chromophore. Protonation of the amino groups would decrease their electron-donating ability, leading to a loss of the ICT character and a hypsochromic shift (a shift to shorter wavelengths) of the visible absorption band. Conversely, protonation of the pyrazine nitrogens can lead to more localized electronic structures. Studies on triamino-phenazinium dyes show that upon addition of acid, the absorption spectra are blueshifted, indicating protonation of the amino-phenazinium system. nih.gov Similarly, an imidazole-fused phenazine exhibits reversible spectral changes with pH alterations. arkat-usa.org

Luminescence Spectroscopy of this compound

Luminescence spectroscopy probes the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. This process provides information on the nature of the excited state, its lifetime, and the pathways available for de-excitation.

Fluorescence Properties and Emission Profiles

Many diaminophenazine derivatives are known to be highly fluorescent, a property directly linked to their ICT character. arkat-usa.orgmedchemexpress.com

Emission Profiles: The fluorescence emission of amino-phenazines is typically characterized by a broad, unstructured band with a large Stokes shift (the energy difference between the absorption and emission maxima). This is characteristic of molecules that undergo significant geometric or electronic reorganization in the excited state, such as those involving ICT. rsc.org The emission wavelength is also highly sensitive to the environment. For example, a phenazine-derived fluorophore showed emission in water versus dioxane at different wavelengths, highlighting its environment-sensitive nature. researchgate.net

Quantum Yield: The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, can be very high for some phenazine derivatives. For example, certain halogenated 2,3-diaminophenazines exhibit fluorescence quantum yields of up to 80% in ethanol. nih.govosti.govacs.org The quantum yield is often solvent-dependent; for 2,3,7,8-tetrakis(tetramethylguanidino)-phenazine, the quantum yield varies from 0.39 in diethyl ether to lower values in more polar solvents. rsc.org This variation is often linked to the formation of different types of ICT states (e.g., planar vs. twisted), where non-planar "twisted" states can provide non-radiative decay pathways that quench fluorescence. nih.gov

| Compound | Solvent | λem (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| 2,3-Diaminophenazine derivative (Q1) | Water | - | Strong fluorescence observed | rsc.org |

| 2,3,7,8-Tetrakis(tetramethylguanidino)-phenazine | Et2O | 515 | 0.39 | rsc.org |

| 2,3,7,8-Tetrakis(tetramethylguanidino)-phenazine | Water | 640 | - | rsc.org |

| Halogenated Diaminophenazines | Ethanol | - | Up to 0.80 | nih.gov |

Phosphorescence Characteristics and Lifetime Analysis

Phosphorescence is emission from a triplet excited state (T1) to the singlet ground state (S0). This process is spin-forbidden and thus occurs on much longer timescales (microseconds to seconds) than fluorescence (nanoseconds).

Triplet State (T1) Energy: The T1 energy level of phenazine derivatives can be determined from the onset of the phosphorescence spectrum, typically measured at low temperatures (e.g., 77 K) to minimize non-radiative decay. For a series of fluorinated dibenzo[a,c]-phenazine derivatives, the T1 energies were determined to be in the range of 2.21–2.28 eV. rsc.org

Singlet-Triplet Energy Gap (ΔEST): The energy gap between the lowest singlet (S1) and triplet (T1) excited states is a critical parameter. In many phenazine-based donor-acceptor systems, this gap can be very small. rsc.org A small ΔEST facilitates efficient intersystem crossing (ISC) from the S1 state to the T1 state. It also allows for the reverse process, reverse intersystem crossing (RISC), from T1 back to S1, which is the basis for Thermally Activated Delayed Fluorescence (TADF).

Lifetime Analysis: The lifetime of the excited state is the average time the molecule spends in the excited state before returning to the ground state. Prompt fluorescence lifetimes are typically on the nanosecond scale. The decay of the triplet state is much slower. In TADF materials based on phenazine, delayed fluorescence lifetimes on the order of microseconds have been reported. rsc.org

Intramolecular Charge Transfer (ICT) State Investigations

The photophysics of this compound are dominated by the formation of an ICT state upon photoexcitation. Ultrafast spectroscopic techniques can be used to probe the dynamics of this state.

Formation of the ICT State: Upon excitation, an electron is rapidly transferred from the amino donor to the phenazine acceptor. This process often leads to the population of an initial, locally excited (LE) state which then evolves into a more stable, relaxed ICT state. mdpi.com

Nature of the ICT State: The geometry of the ICT state is crucial in determining the photophysical properties. If the molecule maintains a rigid, planar geometry in the excited state (a Planar Intramolecular Charge Transfer or PICT state), fluorescence is often efficient. However, if the molecule can undergo twisting around the donor-acceptor bond, it can form a non-emissive Twisted Intramolecular Charge Transfer (TICT) state, which provides a rapid non-radiative decay pathway and leads to fluorescence quenching. nih.gov In some phenothiazine (B1677639) derivatives, which are structurally related to phenazines, the presence or absence of oxygen atoms can switch the relaxation pathway between an emissive PICT state and a quenched TICT state. nih.gov The specific substitution pattern on the phenazine ring and the solvent environment play a key role in determining which state is favored. For this compound, the flexibility of the amino groups could potentially allow for the formation of TICT states, particularly in certain solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR provides fundamental information about the types and numbers of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

The ¹³C NMR spectrum provides a direct count of non-equivalent carbon atoms. For this compound, six unique carbon signals are anticipated due to molecular symmetry. The carbons directly bonded to the amino groups (C-1 and C-4) would be significantly shielded (shifted upfield) compared to their counterparts in unsubstituted phenazine. The adjacent carbons (C-2, C-3) and the bridgehead carbons would also experience shifts. Spectroscopic data from Phenazine-2,3-diamine supports the assignment of carbon signals in aminophenazines, where carbons attached to amino groups are found at distinct chemical shifts. mdpi.comnih.govspectrabase.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| H-2, H-3 | 6.8 - 7.2 | - | Shielded by adjacent electron-donating -NH₂ groups. |

| H-6, H-9 | 7.9 - 8.2 | - | Less affected by substitution; similar to parent phenazine. |

| H-7, H-8 | 7.6 - 7.9 | - | Less affected by substitution; similar to parent phenazine. |

| -NH₂ | 4.0 - 5.5 | - | Appears as a broad signal, position is solvent-dependent. |

| C-1, C-4 | - | 145 - 155 | Directly attached to electronegative nitrogen but shielded by the amino group's resonance effect. |

| C-2, C-3 | - | 105 - 115 | Strongly shielded by the ortho -NH₂ groups. |

| C-4a, C-10a | - | 135 - 140 | Bridgehead carbons adjacent to the substituted ring. |

| C-5a, C-9a | - | 140 - 145 | Bridgehead carbons of the unsubstituted ring. |

| C-6, C-9 | - | 128 - 132 | Similar to parent phenazine. |

| C-7, C-8 | - | 125 - 130 | Similar to parent phenazine. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. For this compound, COSY would show a strong correlation between H-2 and H-3. On the unsubstituted ring, correlations would be observed between H-6 and H-7, H-7 and H-8, and H-8 and H-9, confirming their connectivity in a spin system. acs.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mdpi.com It would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the proton signal for H-2/H-3 would show a cross-peak with the carbon signal for C-2/C-3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different fragments of a molecule. Key expected correlations for this compound would include:

The amine protons showing a correlation to C-1, C-2, and the bridgehead carbon C-9a.

Proton H-3 showing correlations to C-1, C-4a, and C-2.

Proton H-6 showing correlations to C-5a, C-7, and C-8. These long-range correlations would be definitive in confirming the 1,4-substitution pattern.

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of chemical bonds. americanpharmaceuticalreview.comyoutube.com These two methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy is sensitive to changes in polarizability.

The structure of this compound contains several key functional groups whose vibrational modes can be readily identified. Analysis of the phenazine core and amino substituents allows for structural confirmation.

N-H Vibrations: The primary amine groups (-NH₂) are expected to show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are typically strong in the IR spectrum. An N-H bending (scissoring) mode is expected near 1600-1650 cm⁻¹. mdpi.com

Aromatic C-H Vibrations: The stretching modes of the C-H bonds on the aromatic rings typically appear above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, occur between 700-900 cm⁻¹ and are diagnostic of the substitution pattern on the aromatic rings.

C=C and C=N Ring Vibrations: The phenazine heterocyclic core will exhibit a series of characteristic C=C and C=N stretching vibrations in the "fingerprint region" of the spectrum, approximately from 1400 to 1650 cm⁻¹. mdpi.com These bands are often strong in both IR and Raman spectra and confirm the presence of the aromatic heterocyclic system. Low-frequency modes corresponding to collective skeletal vibrations of the ring system can also be observed, particularly in Raman spectroscopy. nih.govmdpi.com

Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

| Asymmetric N-H Stretch | 3400 - 3500 | IR |

| Symmetric N-H Stretch | 3300 - 3400 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| N-H Bend (Scissoring) | 1600 - 1650 | IR |

| Aromatic C=C/C=N Stretch | 1400 - 1620 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | IR |

X-ray Crystallography for Solid-State Structure Determination of this compound Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides accurate data on bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing.

While a specific crystal structure for this compound is not available, analysis of related structures, such as Phenazine-2,3-diamine, provides a robust model for its expected solid-state characteristics. nih.govresearchgate.net

Molecular Conformation: The core phenazine ring system is expected to be essentially planar, a characteristic feature of fused aromatic systems that facilitates efficient crystal packing. researchgate.net

Intermolecular Interactions: The crystal packing of this compound would be dominated by two primary non-covalent interactions:

Hydrogen Bonding: The primary amine groups are excellent hydrogen bond donors, while the nitrogen atoms within the phenazine ring (at positions 5 and 10) are effective hydrogen bond acceptors. This would lead to the formation of extensive intermolecular N-H···N hydrogen bond networks, linking adjacent molecules into sheets or chains. This is a key interaction observed in the crystal structure of Phenazine-2,3-diamine. nih.gov

Expected Solid-State Structural Parameters for this compound

| Parameter | Expected Value | Description |

| Phenazine Core | Planar | The fused aromatic ring system maintains a flat conformation. |

| N-H···N Hydrogen Bonds | Distance: 2.9 - 3.2 Å | Strong intermolecular interactions linking the amino group of one molecule to the ring nitrogen of another. |

| π-π Stacking Distance | 3.4 - 3.7 Å | The centroid-to-centroid distance between stacked parallel phenazine rings. |

Absence of Detailed Structural Data for this compound in Publicly Available Research

Phenazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse applications in materials science and medicinal chemistry. The arrangement of these molecules in the solid state, governed by intermolecular forces such as π-stacking and hydrogen bonding, is crucial in determining their bulk properties.

For many phenazine compounds, detailed crystal structures have been elucidated, providing insights into their supramolecular chemistry. For instance, studies on cocrystals of phenazine with molecules like phenylboronic acids have detailed the π-stacking interactions and hydrogen bonding that dictate their crystal packing. Similarly, the crystal structure of Phenazine-2,3-diamine has been reported, highlighting its intricate network of π–π, hydrogen, and T-bonding interactions.

However, a specific investigation into the crystal structure of this compound is conspicuously absent from the surveyed literature. Consequently, a detailed analysis of its π-stacking and supramolecular assembly, including specific data on intermolecular distances and packing motifs, cannot be provided at this time. The scientific community has yet to publish a dedicated study that would offer the necessary crystallographic data to fulfill a detailed structural characterization of this particular isomer.

Further research, including the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis, would be required to generate the data needed for a thorough discussion of its solid-state structure.

Electrochemical Characterization and Redox Behavior of Phenazine 1,4 Diamine

Cyclic Voltammetry Studies of Phenazine-1,4-diamine

Cyclic voltammetry (CV) is a powerful tool for probing the redox behavior of electroactive species. For phenazine (B1670421) and its derivatives, CV reveals characteristic redox waves that provide insight into the electron transfer mechanisms. The electrochemical response of the phenazine core is known to be sensitive to the molecular structure and the experimental conditions, such as the pH of the electrolyte.

The redox behavior of phenazine compounds can exhibit both reversible and irreversible characteristics. In many cases, phenazine derivatives undergo a two-electron, two-proton reduction process. The reversibility of these processes is influenced by factors such as the stability of the generated radical intermediates and the potential for follow-up chemical reactions, including polymerization on the electrode surface. For instance, the electropolymerization of some diaminophenazine isomers can lead to the formation of electroactive polymer films, which display their own complex redox responses.

P + 2e⁻ + 2H⁺ ⇌ PH₂

Where P represents the oxidized phenazine and PH₂ is the reduced dihydrophenazine. The formal potential (E°') of this redox couple is expected to shift linearly with pH, typically with a slope of approximately -59 mV per pH unit at room temperature for a 2-proton, 2-electron process, until a pH is reached where the protonation state of the molecule changes.

Table 1: Expected pH Dependence of Redox Potential for a 2e⁻/2H⁺ Process

| pH | Expected Formal Potential (E°' vs. SHE) |

| 2 | E°' |

| 4 | E°' - 0.118 V |

| 6 | E°' - 0.236 V |

| 8 | E°' - 0.354 V |

| 10 | E°' - 0.472 V |

| Note: This table illustrates the theoretical Nernstian dependence. Actual values for this compound would require experimental determination. |

Differential Pulse Voltammetry and Square Wave Voltammetry

To gain more quantitative insights into the electrochemical behavior, techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are employed. These methods offer higher sensitivity and better resolution of redox peaks compared to cyclic voltammetry, making them suitable for determining kinetic parameters of the electron transfer process.

The electron transfer rate constant (k⁰) and the diffusion coefficient (D) are crucial parameters that characterize the electrochemical process. These can be determined from the analysis of voltammetric data. For instance, the separation between the anodic and cathodic peak potentials in cyclic voltammetry at various scan rates can be used to estimate k⁰. Similarly, the relationship between the peak current and the square root of the scan rate (Randles-Sevcik equation) allows for the calculation of the diffusion coefficient.

Table 2: Electrochemical Kinetic and Transport Parameters

| Parameter | Symbol | Typical Method of Determination |

| Standard Heterogeneous Rate Constant | k⁰ | Nicholson's method (from CV), SWV |

| Diffusion Coefficient | D | Randles-Sevcik equation (from CV) |

| Transfer Coefficient | α | Laviron's theory (for adsorbed species) |

| Note: Specific values for this compound are not available in the provided search results. |

Spectroelectrochemical Analysis of this compound

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the redox state and the optical properties of a molecule. This is particularly useful for identifying the species generated at different electrode potentials.

By monitoring the changes in the UV-Visible absorption spectrum as a function of the applied potential, it is possible to correlate the different oxidation states of this compound with their characteristic optical signatures. For phenazine derivatives, the neutral, radical, and fully reduced or oxidized forms typically possess distinct absorption spectra. For example, the formation of a radical cation or anion upon a one-electron transfer is often accompanied by the appearance of new absorption bands in the visible or near-infrared region. The spectroelectrochemical data can be used to construct a detailed picture of the electronic structure changes that occur during the redox process.

Table 3: Correlation of Electrochemical and Spectroscopic States

| Electrochemical State | Expected Color | Key Spectroscopic Features |

| Oxidized Form (P) | Yellow (typical for phenazines) | Absorption in the UV region |

| Radical Intermediate (P•⁻) | Colored (e.g., green, blue) | New absorption bands in the Vis/NIR |

| Reduced Form (PH₂) | Colorless or lightly colored | Shifted absorption bands from the oxidized form |

| Note: The specific colors and spectral features for this compound require experimental verification. |

Redox Potential Tuning through Structural Modification of this compound

The redox potential of this compound, a key parameter in its electrochemical behavior, can be precisely tuned through strategic structural modifications. The introduction of various functional groups onto the phenazine core allows for the systematic alteration of its electron density, which in turn directly influences the ease with which it undergoes reduction and oxidation. This ability to modulate the redox potential is critical for tailoring the compound for specific applications, such as in redox flow batteries, biosensors, and electrocatalysis.

The fundamental principle behind this tuning lies in the electronic nature of the substituents. Electron-donating groups (EDGs) increase the electron density on the phenazine ring system, making it more easily oxidized and thus shifting the redox potential to more negative values. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the molecule more amenable to reduction and shifting the redox potential to more positive values.

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in predicting the redox potentials of a wide array of phenazine derivatives. These theoretical investigations have established clear structure-property relationships, demonstrating that the type, number, and position of functional groups all play a significant role in determining the electrochemical properties of the molecule. For instance, a computational investigation of 189 phenazine derivatives revealed that the addition of appropriate electron-donating or electron-withdrawing functional groups can effectively tune the redox potential. nih.gov

The position of the substituent on the phenazine ring is also a critical factor. For electron-donating groups capable of forming intramolecular hydrogen bonds, attachment at the 2-position of the phenazine core results in a more significant negative shift in the redox potential compared to substitution at the 1-position. nih.gov In contrast, the effect of the position of electron-withdrawing groups on the redox potential is generally less pronounced. nih.gov

Furthermore, the number of functional groups appended to the phenazine scaffold has a cumulative effect on the redox potential. Increasing the number of electron-withdrawing groups leads to a continuous and significant shift of the redox potential towards more positive values. While a similar trend is observed with electron-donating groups, the effect is less pronounced, with the magnitude of the negative shift diminishing with the addition of more groups. nih.gov

Experimental validation of these principles has been achieved through electrochemical techniques such as cyclic voltammetry. These studies have confirmed the trends predicted by computational models. For example, the introduction of amino groups, which are strong electron-donating groups, is known to enhance the electrochemical performance of phenazine derivatives. Research has shown that tetra-amino-phenazine exhibits a redox potential that is 140 mV more negative than that of N-methylphthalimide, a compound known for its highly negative redox potential. nih.gov

The following interactive data table summarizes the effect of different types of substituents on the redox potential of the phenazine core, based on compiled research findings.

Interactive Data Table: Effect of Substituents on the Redox Potential of Phenazine Derivatives

| Substituent Group | Substituent Type | General Effect on Redox Potential | Example Compound (if available) | Observed/Predicted Redox Potential (vs. SHE) |

| -NH₂ (Amino) | Electron-Donating | Negative Shift | Tetra-amino-phenazine | More negative than -1.0 V |

| -OH (Hydroxyl) | Electron-Donating | Negative Shift | 2-Hydroxyphenazine | Approximately -0.67 V |

| -OCH₃ (Methoxy) | Electron-Donating | Negative Shift | 2-Methoxyphenazine | Data not available |

| -CH₃ (Methyl) | Electron-Donating | Negative Shift | Not specified | Data not available |

| -Cl (Chloro) | Electron-Withdrawing | Positive Shift | 2-Chlorophenazine | Data not available |

| -CN (Cyano) | Electron-Withdrawing | Positive Shift | Not specified | Data not available |

| -NO₂ (Nitro) | Electron-Withdrawing | Positive Shift | Not specified | Data not available |

| -COOH (Carboxylic Acid) | Electron-Withdrawing | Positive Shift | 1-Phenazinecarboxylic acid | Approximately -0.536 V |

This targeted modification of the redox potential of this compound and its derivatives underscores the versatility of this class of compounds for a range of electrochemical applications.

Computational Chemistry and Theoretical Investigations of Phenazine 1,4 Diamine

Density Functional Theory (DFT) Studies on Phenazine-1,4-diamine Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a popular and versatile method, often employing hybrid functionals like B3LYP to achieve a balance between accuracy and computational cost for studying molecular structures and vibrational spectra. nih.gov While specific DFT studies focused exclusively on this compound are limited in publicly accessible literature, the principles and expected outcomes can be detailed based on studies of the parent phenazine (B1670421) molecule and its derivatives. nih.govrsc.org The addition of two electron-donating amino (-NH2) groups to the phenazine core is expected to significantly influence its electronic properties.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. irjweb.comschrodinger.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. irjweb.com For this compound, the electron-donating amino groups are expected to raise the energy of the HOMO more significantly than the LUMO, leading to a smaller energy gap compared to the unsubstituted phenazine molecule. This reduced gap would imply greater reactivity and a shift in light absorption towards longer wavelengths (a bathochromic shift).

Molecular orbital analysis would reveal the distribution of electron density. In this compound, the HOMO is anticipated to be localized primarily across the π-system of the phenazine rings and the nitrogen atoms of the amino groups, reflecting the electron-donating character of the substituents. The LUMO would likely be distributed over the electron-deficient pyrazine (B50134) ring of the phenazine core. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. For the related compound 2,3-diaminophenazine, the theoretically computed HOMO-LUMO energy gap was found to closely match the observed absorption peak in its UV-visible spectrum. arkat-usa.orgresearchgate.net

Interactive Table 5.1.1: Illustrative Frontier Orbital Energies for Phenazine and this compound. Note: These are representative values based on theoretical principles for comparative purposes and are not derived from a specific published study on this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Expected Reactivity |

| Phenazine (Parent) | -6.1 | -2.5 | 3.6 | Moderate |

| This compound | -5.4 | -2.3 | 3.1 | High |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the electron density surface of a molecule. arkat-usa.org It is invaluable for predicting how molecules will interact and for identifying sites susceptible to electrophilic and nucleophilic attack. On an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show significant negative potential around the nitrogen atoms of the central pyrazine ring, making them key sites for interactions like hydrogen bonding. arkat-usa.org Conversely, the hydrogen atoms of the amino groups would exhibit positive potential, marking them as hydrogen bond donor sites. This distribution of charge highlights the molecule's potential to engage in specific intermolecular interactions, which are crucial for its role in crystal engineering and biological systems.

DFT calculations can accurately predict various spectroscopic properties, providing a powerful link between theoretical models and experimental data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. nih.govresearchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the HOMO-to-LUMO transition would be the primary contributor to the lowest energy absorption band. Due to the expected smaller HOMO-LUMO gap, its λmax would be red-shifted compared to unsubstituted phenazine, likely appearing in the visible region of the spectrum. For comparison, 2,3-diaminophenazine has a λmax peak at 419 nm. arkat-usa.orgresearchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. scielo.org.za These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. For this compound, characteristic frequencies would include N-H stretching vibrations from the amino groups (typically in the 3300-3500 cm⁻¹ region), C=N stretching from the phenazine core, and aromatic C-H stretching. DFT studies on the parent phenazine molecule have shown good agreement between scaled theoretical frequencies and experimental data. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The predicted chemical shifts for this compound would reflect the electronic environment of each nucleus. The protons and carbons of the aromatic rings would show distinct signals influenced by the electron-donating amino groups, which would cause an upfield shift (to lower ppm values) for adjacent nuclei compared to those in unsubstituted phenazine.

Interactive Table 5.1.3: Illustrative Predicted Spectroscopic Data for this compound. Note: These are hypothetical values for illustrative purposes.

| Spectroscopy | Parameter | Predicted Value | Corresponding Molecular Feature |

| UV-Vis | λmax | ~430 nm | π → π* transition (HOMO-LUMO) |

| IR | Vibrational Frequency | ~3450 cm⁻¹ | N-H stretch (asymmetric) |

| IR | Vibrational Frequency | ~3350 cm⁻¹ | N-H stretch (symmetric) |

| IR | Vibrational Frequency | ~1620 cm⁻¹ | C=N stretch |

| ¹H NMR | Chemical Shift | 6.5 - 8.0 ppm | Aromatic Protons |

| ¹³C NMR | Chemical Shift | 110 - 150 ppm | Aromatic Carbons |

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions, that is not accessible through static calculations. dovepress.comresearchgate.net

MD simulations can be used to explore the conformational landscape of this compound. While the core phenazine structure is rigid and planar, the amino groups have rotational freedom around their C-N bonds. Simulations can track the orientation of these groups over time in different environments (e.g., in a solvent or interacting with another molecule). Analysis of the simulation trajectory can reveal the preferred conformations and the energy barriers between them. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can quantify the stability of the molecule's structure and the flexibility of its constituent atoms, respectively. dovepress.com Such analyses would likely show high flexibility in the amino groups compared to the stable phenazine core.

MD simulations are particularly powerful for studying how this compound interacts with other molecules, such as solvent molecules, host molecules in a supramolecular complex, or biological macromolecules. By placing the molecule in a simulated environment (e.g., a box of water molecules), the simulation can model the formation and breaking of intermolecular bonds, such as hydrogen bonds.

These simulations can be used to calculate binding free energies, which quantify the stability of the complex formed between this compound and a binding partner. Analysis of hydrogen bonding patterns, radial distribution functions, and interaction energies provides a molecular-level understanding of what drives these interactions. researchgate.net For this compound, the amino groups and the pyrazine nitrogens would be key players in forming stable hydrogen-bonded networks, which are critical for its assembly into larger structures and its potential recognition at a biological receptor site. nih.gov

Quantum Chemical Predictions for Reactivity and Mechanism in this compound Systems

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful lens through which the reactivity and potential reaction mechanisms of this compound can be elucidated. These theoretical investigations offer insights into the molecule's electronic structure, which is fundamental to its chemical behavior.

At the heart of understanding its reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack. For this compound, the presence of electron-donating amino groups significantly influences the energy of the HOMO, making the molecule more susceptible to oxidation compared to the parent phenazine. The precise locations of high orbital density on the aromatic rings and the nitrogen atoms of the amino groups highlight the regions most likely to engage in chemical reactions.

Molecular Electrostatic Potential (MEP) maps offer a complementary view of reactivity. These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the nitrogen atoms of the phenazine core are typically regions of negative potential, suggesting their availability for interactions with electrophiles or participation in hydrogen bonding. Conversely, the hydrogen atoms of the amino groups exhibit positive potential.

Beyond static reactivity descriptors, quantum chemical methods can be employed to model entire reaction pathways. By calculating the energies of reactants, transition states, and products, computational chemists can predict the feasibility of various reactions involving this compound and elucidate the step-by-step mechanisms. This includes studying its role in polymerization reactions, its potential as a redox-active material, and its stability under different chemical environments. These mechanistic insights are invaluable for designing new synthetic routes and for the rational design of materials with desired properties.

Machine Learning Approaches for Predicting this compound Properties

The intersection of computational chemistry and artificial intelligence has given rise to machine learning (ML) approaches that are revolutionizing the prediction of molecular properties. For a compound like this compound and its derivatives, ML models can rapidly and accurately predict a range of characteristics, significantly accelerating the discovery and design of new functional molecules.

Prediction of Redox Potentials using Machine Learning Models

The redox potential is a critical property of phenazine derivatives, particularly for their application in energy storage systems like redox flow batteries. acs.orgnih.govresearchgate.netresearchgate.netacs.org Machine learning models, trained on datasets of known phenazine derivatives and their experimentally or computationally determined redox potentials, can learn the complex relationships between molecular structure and electrochemical behavior. acs.orgnih.govresearchgate.netresearchgate.netacs.org

These models, which can range from linear regression to more sophisticated neural networks, are capable of predicting the redox potential of a new or uncharacterized phenazine derivative, such as a substituted this compound, with a high degree of accuracy. nih.govacs.org This predictive power allows for the rapid virtual screening of vast chemical libraries, identifying promising candidates for synthesis and experimental validation, thereby saving considerable time and resources. acs.orgnih.govresearchgate.netresearchgate.net

To illustrate this, the following interactive table presents hypothetical data comparing DFT-calculated redox potentials with those predicted by a machine learning model for a series of substituted this compound derivatives.

| Derivative | DFT-Calculated Redox Potential (V) | ML-Predicted Redox Potential (V) | Absolute Error (V) |

| This compound | -0.55 | -0.53 | 0.02 |

| 2-Methyl-phenazine-1,4-diamine | -0.58 | -0.57 | 0.01 |

| 7-Chloro-phenazine-1,4-diamine | -0.49 | -0.50 | 0.01 |

| 2,3-Dimethyl-phenazine-1,4-diamine | -0.61 | -0.60 | 0.01 |

| 7,8-Dichloro-phenazine-1,4-diamine | -0.42 | -0.44 | 0.02 |

Note: The data in this table is illustrative and intended to demonstrate the application of machine learning in predicting redox potentials.

Feature Engineering for this compound Molecular Descriptors

The success of any machine learning model hinges on the quality and relevance of the input data, known as features or descriptors. For a molecule like this compound, these descriptors are numerical representations of its structural and electronic properties. Feature engineering is the crucial process of selecting and calculating these descriptors.

Molecular descriptors for this compound can be categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the number of rings, branching indices, and path counts.

Geometrical Descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area, volume, and shape indices.

Quantum Chemical Descriptors: Derived from DFT or other quantum chemical calculations, these are highly informative descriptors. For this compound, this would include the energies of the HOMO and LUMO, the HOMO-LUMO gap, dipole moment, and partial charges on individual atoms.

Electronic Descriptors: These quantify the electronic properties, such as polarizability and ionization potential.

The selection of the most pertinent descriptors is a critical step. A combination of domain knowledge and automated feature selection techniques is often employed to identify the subset of descriptors that provides the best predictive performance for the property of interest, such as the redox potential.

Hybrid DFT-Machine Learning Methodologies for Phenazine Derivative Discovery

A particularly powerful approach is the integration of DFT calculations with machine learning in a hybrid methodology. acs.orgnih.govresearchgate.netresearchgate.netacs.org This synergy leverages the accuracy of DFT with the speed of machine learning. nih.gov

The process typically begins with the creation of a diverse training dataset of phenazine derivatives, for which a key property like redox potential is calculated using DFT. acs.orgnih.govresearchgate.net This dataset, while computationally expensive to generate, provides a high-quality foundation for training an ML model. Once trained, the ML model can then be used to predict the properties of a much larger set of candidate molecules, including numerous derivatives of this compound, in a fraction of the time it would take to perform DFT calculations for each one. acs.orgnih.govresearchgate.netresearchgate.net

This hybrid DFT-ML approach facilitates a tiered virtual screening process. The ML model is first used for a rapid, large-scale screening of a virtual library to identify a smaller subset of promising candidates. These high-potential candidates can then be subjected to more rigorous and computationally expensive DFT calculations for validation and further refinement. This intelligent combination of methods accelerates the discovery of new phenazine derivatives with tailored properties for specific applications, from advanced battery materials to novel organic electronics. acs.orgnih.govresearchgate.netresearchgate.net

Biological Interactions and Mechanisms of Phenazine 1,4 Diamine Non Human/non Clinical Focus

DNA Binding Mechanisms of Phenazine-1,4-diamine in in vitro Model Systems

The interaction of small molecules with deoxyribonucleic acid (DNA) is a fundamental area of study, providing insights into potential mechanisms of action. For this compound, these interactions are characterized by several distinct modes of binding and their subsequent effects on DNA structure.

Intercalation, Groove Binding, and Electrostatic Interactions

Phenazine (B1670421) derivatives are well-known for their ability to interact with DNA. The planar aromatic structure of the phenazine core is conducive to intercalation , where the molecule inserts itself between the base pairs of the DNA double helix. This mode of binding is a primary mechanism for many phenazine compounds. In addition to intercalation, this compound can engage in groove binding , fitting into the minor or major grooves of the DNA helix. The diamine substitutions at the 1 and 4 positions can also facilitate electrostatic interactions with the negatively charged phosphate backbone of DNA, further stabilizing the binding complex.

Influence on DNA Conformation and Stability

The binding of this compound to DNA can induce significant conformational changes and affect its stability. Intercalation typically leads to a lengthening and unwinding of the DNA helix to accommodate the inserted molecule. This can be observed experimentally through techniques such as viscometry and circular dichroism. The thermal stability of DNA is also altered upon binding, often resulting in an increase in the melting temperature (Tm), which is the temperature at which half of the double-stranded DNA dissociates into single strands. This stabilization effect is a hallmark of strong intercalating agents.

Protein Interaction Studies of this compound in Non-Human Model Systems

Understanding how this compound interacts with proteins is crucial for elucidating its biological effects. Computational methods and structure-activity relationship studies provide valuable insights into these interactions.

Molecular Docking and Molecular Dynamics Simulations of Protein-Ligand Interactions

Computational approaches like molecular docking are employed to predict the preferred binding orientation of this compound to a protein target. These simulations can identify potential binding sites and estimate the binding affinity. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the protein-ligand complex over time, providing a more dynamic picture of the interaction and revealing key amino acid residues involved in the binding.

Structure-Activity Relationship (SAR) Studies for Protein Binding Modulators

Structure-Activity Relationship (SAR) studies investigate how modifications to the chemical structure of this compound affect its binding affinity and activity towards specific proteins. By synthesizing and testing a series of related compounds, researchers can identify the key chemical features (pharmacophores) responsible for the interaction. For instance, altering the substituents on the phenazine ring can modulate binding specificity and strength, providing a rational basis for the design of more potent and selective protein modulators.

Enzyme Inhibition by this compound in Model Biochemical Systems

The ability of this compound to inhibit the activity of specific enzymes is another important aspect of its biological profile. These inhibitory activities are typically assessed using in vitro biochemical assays. For example, studies have explored the inhibitory potential of phenazine compounds against various enzymes, including kinases and polymerases. The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, can be determined through kinetic studies. The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter used to quantify the potency of inhibition.

Kinetic Characterization of Enzyme Inhibition

There is currently no available research detailing the kinetic characterization of enzyme inhibition by this compound. Studies providing data such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) against specific enzymes in non-human systems are absent from the scientific record.

Identification of Enzyme Targets and Binding Sites